
N-(pyridin-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N-(pyridin-2-yl)benzamide involves the reaction between 2-aminopyridine and benzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Another method involves the use of bimetallic metal-organic frameworks (MOFs) as catalysts. For instance, Fe2Ni-BDC MOF has been used to catalyze the reaction between 2-aminopyridine and trans-β-nitrostyrene in dichloromethane at 80°C, yielding N-(pyridin-2-yl)benzamide with high efficiency .
Industrial Production Methods
Industrial production of N-(pyridin-2-yl)benzamide hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The choice of catalysts and reaction conditions can be optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(pyridin-2-yl)benzamide hydrochloride has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and catalysts.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)benzamide: Similar structure but with the pyridine ring attached at the 4-position.
N-(pyridin-3-yl)benzamide: Pyridine ring attached at the 3-position.
N-(pyridin-2-yl)aniline: Aniline group instead of the benzamide moiety.
Uniqueness
N-(pyridin-2-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs .
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
N-pyridin-2-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C12H10N2O.ClH/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11;/h1-9H,(H,13,14,15);1H |
InChI Key |
DXZQZGIXXARFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


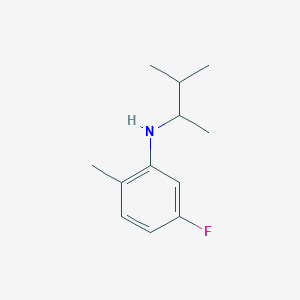
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B15263720.png)
![tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate](/img/structure/B15263722.png)
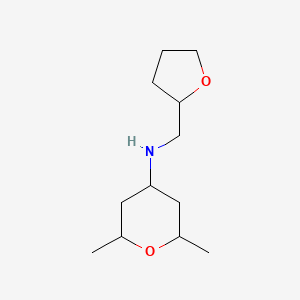
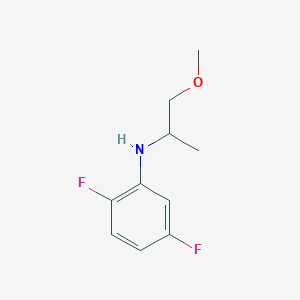
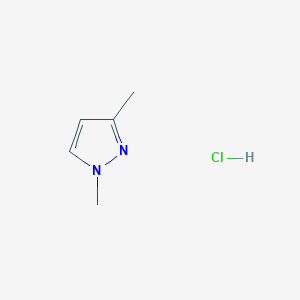
![(2-[Cyano(methyl)amino]ethyl)dimethylamine](/img/structure/B15263742.png)
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
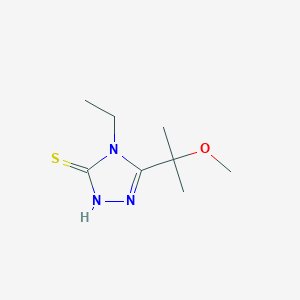
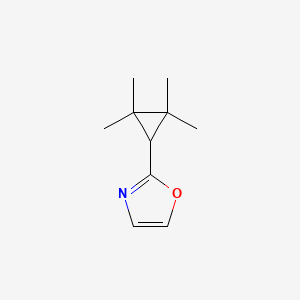
![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B15263782.png)

![Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate](/img/structure/B15263796.png)
![2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride](/img/structure/B15263803.png)
